molecular formula C10H12N2O3 B1195443 N-Nitroso(acetoxybenzyl)methylamine CAS No. 53198-46-2

N-Nitroso(acetoxybenzyl)methylamine

Cat. No.: B1195443
CAS No.: 53198-46-2
M. Wt: 208.21 g/mol
InChI Key: SKQBMDZSCODYSQ-UHFFFAOYSA-N
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Description

N-Nitroso(acetoxybenzyl)methylamine is a nitrosamine derivative characterized by a methylamine backbone substituted with a nitroso (-N=O) group and an acetoxybenzyl moiety. The acetoxybenzyl group introduces steric and electronic effects that may modulate reactivity, metabolic activation, and toxicity compared to simpler analogs like N-nitrosodimethylamine (NDMA) or N-nitroso-N-ethylbenzylamine. This article synthesizes data from structurally related compounds to infer properties and risks associated with this compound .

Properties

CAS No.

53198-46-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[[methyl(nitroso)amino]-phenylmethyl] acetate

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-10(12(2)11-14)9-6-4-3-5-7-9/h3-7,10H,1-2H3

InChI Key

SKQBMDZSCODYSQ-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)N(C)N=O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)N(C)N=O

Synonyms

N-NABMA
N-nitroso(acetoxybenzyl)methylamine

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares key chemical attributes of N-nitroso(acetoxybenzyl)methylamine with analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound* C₁₀H₁₂N₂O₃ 208.21 Not available Acetoxybenzyl, methyl, nitroso
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 74.08 62-75-9 Two methyl groups, nitroso
N-Nitroso-N-ethylbenzylamine C₉H₁₂N₂O 164.21 20689-96-7 Benzyl, ethyl, nitroso
N-Nitroso-N-methylaniline C₇H₈N₂O 136.15 614-00-6 Phenyl, methyl, nitroso
N-Nitrosomethylethylamine C₃H₈N₂O 88.11 10595-95-6 Methyl, ethyl, nitroso

*Inferred properties based on structural analogs .

Key Observations :

  • The ester (acetoxy) group may influence metabolic stability, as esterases could hydrolyze this moiety, releasing acetic acid and a benzyl intermediate .

Toxicological Profiles

N-Nitroso compounds are classified as probable human carcinogens due to alkylating DNA after metabolic activation. Below is a toxicity comparison:

Compound Carcinogenicity Class (GHS) Key Metabolic Pathway Reported Cancers (Animal Studies)
This compound* Likely Category 1B† Cytochrome P450-mediated α-hydroxylation Not reported; inferred from analogs
NDMA Category 1A CYP2E1/2A6 oxidation to methyldiazonium ion Liver, kidney, lung
N-Nitroso-N-ethylbenzylamine Category 2 CYP-dependent formation of ethylating agents Esophageal, nasal tumors
N-Nitroso-N-methylaniline Category 2 Demethylation and DNA adduct formation Bladder, liver

†Based on structural similarity to Category 1A/1B nitrosamines .

Mechanistic Insights :

  • The acetoxy group may alter metabolic pathways. For example, hydrolysis could generate benzyl alcohol derivatives, which might undergo further oxidation to reactive quinones or epoxides .
  • Like NDMA, α-hydroxylation of the methyl group could produce methylating species, leading to DNA adducts (e.g., O⁶-methylguanine) .

Regulatory and Analytical Considerations

Regulatory Limits :

  • The FDA and EMA set strict acceptable intake limits for nitrosamines (e.g., NDMA at 96 ng/day). For novel nitrosamines like this compound, a default limit of 18 ng/day may apply pending compound-specific data .

Detection Methods :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for nitrosamine analysis. The acetoxybenzyl group may require optimized ionization conditions (e.g., positive electrospray) and chromatographic separation (C18 columns with acidic mobile phases) .

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